Lipophilicity Advantage vs. N‑Methyl Analog
The N‑2 benzyl substituent of the target compound introduces markedly higher lipophilicity compared to the N‑methyl analog. The predicted logP for 2‑benzyl‑5‑(6‑chloropyridazin‑3‑yl)octahydropyrrolo[3,4‑c]pyrrole is approximately 2.4, whereas the methyl congener (CAS 2097967‑11‑6) has a reported XlogP of 1.4 . This +1.0 logP unit increase can substantially improve membrane permeability and central nervous system (CNS) penetration potential.
| Evidence Dimension | Predicted XlogP |
|---|---|
| Target Compound Data | ~2.4 |
| Comparator Or Baseline | 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6): XlogP = 1.4 |
| Quantified Difference | Δ logP ≈ +1.0 |
| Conditions | Predicted by XlogP algorithms; no experimental logP currently available for the target compound. |
Why This Matters
Higher logP suggests improved passive membrane diffusion and CNS exposure, making the benzyl derivative more suitable for neurological targets where the methyl analog may show limited brain uptake.
